[(Pyridin-3-ylmethyl)-amino]-acetic acid
Description
Contextualization of Pyridine-Containing Amino Acid Analogues in Drug Discovery
The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and biologically active compounds. 001chemical.commolaid.com Its presence can influence a molecule's metabolic stability, solubility, and ability to form key interactions with biological targets. google.com When incorporated into an amino acid analogue, the pyridine moiety can act as a bioisostere for other aromatic or heterocyclic rings, potentially improving the pharmacokinetic profile of a lead compound. google.com The nitrogen atom in the pyridine ring can participate in hydrogen bonding and act as a proton acceptor, which can be crucial for binding to enzyme active sites or receptors. molaid.com The investigation of pyridine-containing amino acid analogues is therefore a rational approach in the quest for novel drugs with improved efficacy and safety profiles.
Rationale for Academic Investigation of [(Pyridin-3-ylmethyl)-amino]-acetic acid
The specific compound, this compound, combines the structural features of an N-substituted glycine (B1666218) with a pyridine ring. The rationale for its academic investigation stems from the potential synergistic effects of these two components. The exploration of such compounds is often driven by the search for new antibacterial agents. One key target in this area is the enzyme enoyl-acyl carrier protein (ACP) reductase (FabI), which is essential for bacterial fatty acid biosynthesis. bldpharm.com The inhibition of FabI is a validated mechanism for antibacterial action, and various small molecules are being investigated for this purpose. bldpharm.com The structural motif of a substituted amine linked to an acidic group, as seen in this compound, is a feature present in some enzyme inhibitors. Therefore, it is plausible that this compound and its analogues could be synthesized and screened for inhibitory activity against bacterial targets like FabI.
Historical and Contemporary Relevance of Glycine-Based Scaffolds in Bioactive Molecules
Glycine and its derivatives have a long-standing history in the development of bioactive molecules. As a fundamental building block of proteins, its biocompatibility is a significant advantage. bldpharm.com In contemporary drug discovery, N-substituted glycine oligomers, also known as peptoids, have emerged as a significant class of peptide mimics. These compounds are resistant to proteolytic degradation, a common issue with peptide-based drugs. The modular nature of peptoid synthesis allows for the creation of large combinatorial libraries for high-throughput screening, accelerating the discovery of new lead compounds for a variety of diseases. The continued exploration of simple glycine derivatives like this compound is a testament to the enduring relevance of this versatile scaffold in the search for new medicines.
Chemical and Physical Properties
While specific, experimentally verified data for this compound is not extensively available in peer-reviewed literature, some basic properties can be obtained from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 88720-62-1 | bldpharm.com |
| Molecular Formula | C₈H₁₀N₂O₂ | bldpharm.com |
| Molecular Weight | 166.18 g/mol | bldpharm.com |
| SMILES | O=C(O)CNCC1=CC=CN=C1 | bldpharm.com |
For the closely related isomer, 2-((Pyridin-2-ylmethyl)amino)acetic acid, more detailed computed properties are available, which can provide an estimation for the 3-yl isomer.
| Property (for 2-yl isomer) | Value | Source |
| Molecular Weight | 166.18 g/mol | PubChem |
| XLogP3 | -2.4 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Synthesis of Pyridine-Containing Glycine Derivatives
A general and straightforward method for the synthesis of N-substituted glycine derivatives involves the reaction of an appropriate amine with a haloacetic acid. For instance, the synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid has been achieved through the reaction of 2-amino-6-methylpyridine (B158447) with chloroacetic acid.
A plausible synthetic route for this compound would therefore involve the reaction of 3-pyridinemethanamine with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, under basic conditions. The reaction would proceed via a nucleophilic substitution where the amino group of 3-pyridinemethanamine attacks the electrophilic carbon of the haloacetic acid, displacing the halide and forming the N-C bond.
Potential Research Applications
Given the structural motifs present in this compound, its primary research application would likely be in the field of antibacterial drug discovery.
As Potential FabI Inhibitors
The bacterial enzyme FabI is a validated target for the development of new antibiotics. bldpharm.com The search for novel FabI inhibitors is a key area of research, particularly for combating resistant strains of bacteria like Staphylococcus aureus. 001chemical.com The general structure of this compound, containing a heterocyclic ring and an acetic acid moiety, aligns with features of other compounds that have been investigated as FabI inhibitors. bldpharm.com Therefore, a significant research application would be to synthesize this compound and evaluate its inhibitory activity against FabI from various bacterial species.
Structure
3D Structure
Properties
IUPAC Name |
2-(pyridin-3-ylmethylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)6-10-5-7-2-1-3-9-4-7/h1-4,10H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJPXSDDZZUPQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00306615 | |
| Record name | N-[(Pyridin-3-yl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00306615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88720-62-1 | |
| Record name | NSC177938 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177938 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(Pyridin-3-yl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00306615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis Strategies and Advanced Methodologies for Pyridin 3 Ylmethyl Amino Acetic Acid and Its Analogues
Established Synthetic Routes for the Core [(Pyridin-3-ylmethyl)-amino]-acetic acid Structure
The construction of the this compound scaffold can be achieved through several established synthetic pathways. The most common approaches involve the formation of the nitrogen-carbon bond between the pyridine-3-ylmethylamine (3-picolylamine) and a two-carbon acid synthon.
Amidation and Alkylation Approaches in Synthesis
A primary and straightforward method for synthesizing this compound is through the N-alkylation of an amine with a haloacetic acid derivative. This reaction typically involves the nucleophilic substitution of a halide by the primary amine, 3-picolylamine. A common reagent for this purpose is ethyl bromoacetate, which reacts with 3-picolylamine to form the corresponding ester. This is then followed by saponification (hydrolysis) of the ester to yield the final carboxylic acid. The reaction is generally carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct. rsc.orgresearchgate.net
Alternatively, a reductive amination approach can be employed. This method involves the reaction of 3-pyridinecarboxaldehyde (B140518) with glycine (B1666218) or glyoxylic acid in the presence of a reducing agent. The initial reaction forms a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine. This one-pot procedure can be highly efficient and is considered a greener alternative to some traditional methods. rsc.orggoogle.com
Another approach involves the use of activating agents for the carboxylic acid. For instance, a carboxylic acid can be activated with a reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI) to form a reactive acyl-imidazole intermediate. leapchem.comnordmann.global This intermediate can then readily react with 3-picolylamine to form an amide, which would then require reduction to obtain the final product. While more steps may be involved, this method can be advantageous for substrates with sensitive functional groups.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often varied include the choice of solvent, temperature, reaction time, and the nature of the catalyst or base.
For the N-alkylation reaction with ethyl bromoacetate, the choice of base is critical. Inorganic bases such as potassium carbonate or sodium bicarbonate are commonly used. rsc.orgresearchgate.net The reaction temperature can also be adjusted to control the reaction rate, with reflux conditions often employed to drive the reaction to completion.
In the case of reductive amination, the choice of reducing agent is a key factor. Common reducing agents include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. The pH of the reaction medium is also important for the formation of the imine intermediate. google.com
The following table summarizes some of the key reaction conditions that can be optimized for the synthesis of this compound:
| Parameter | N-Alkylation with Haloacetate | Reductive Amination | Rationale for Optimization |
| Solvent | Ethanol, Acetonitrile, DMF | Water, Methanol | To ensure solubility of reactants and facilitate the reaction. |
| Base/Catalyst | K2CO3, NaHCO3, Et3N | Acid or base catalyst for imine formation | To neutralize byproducts and/or catalyze the reaction. |
| Reducing Agent | N/A | NaBH4, NaBH3CN, H2/Pd-C | To efficiently reduce the imine intermediate. |
| Temperature | Room temperature to reflux | Room temperature to 50°C | To control the reaction rate and minimize side reactions. |
| Reaction Time | Several hours to overnight | A few hours | To ensure complete conversion of starting materials. |
Design and Synthesis of Chemically Modified Analogues for Structure-Activity Relationship (SAR) Studies
The design and synthesis of analogues of this compound are essential for exploring structure-activity relationships (SAR) and optimizing the biological activity of lead compounds. nih.gov Modifications can be made to both the pyridine (B92270) moiety and the amino acid backbone.
Diversification Strategies for the Pyridine Moiety
The pyridine ring offers several positions for chemical modification, allowing for the introduction of a wide range of substituents to probe their effects on biological activity. Common diversification strategies include:
Substitution at other positions: Introducing substituents at the 2-, 4-, 5-, or 6-positions of the pyridine ring can modulate the electronic properties, steric hindrance, and hydrogen bonding capabilities of the molecule.
Introduction of different functional groups: A variety of functional groups, such as halogens, alkyl, alkoxy, nitro, and amino groups, can be introduced onto the pyridine ring using standard aromatic substitution reactions. nih.gov
Substituent Effects on the Amino Acid Backbone
Modifications to the amino acid backbone can also have a significant impact on the compound's properties. These modifications can influence the molecule's conformation, flexibility, and interactions with biological targets. rsc.org
Alpha-substitution: Introducing substituents at the alpha-carbon of the acetic acid moiety can create chiral centers and influence the molecule's three-dimensional structure.
N-substitution: While the core structure has a pyridin-3-ylmethyl group on the nitrogen, further substitution on the nitrogen is possible, although it would change the fundamental structure. More relevant is the variation of the linker between the pyridine and the nitrogen. For example, extending the methylene (B1212753) bridge to an ethyl or propyl chain.
Amide bond isosteres: Replacing the amine linkage with an amide or other isosteres can alter the hydrogen bonding properties and conformational flexibility of the molecule.
The following table provides examples of possible modifications for SAR studies:
| Modification Site | Type of Modification | Potential Impact |
| Pyridine Ring | Introduction of a methyl group at the 6-position | Increased lipophilicity, potential steric effects. |
| Pyridine Ring | Introduction of a chloro group at the 6-position | Altered electronic properties, potential for new interactions. |
| Amino Acid Backbone | Introduction of a methyl group at the alpha-carbon | Creation of a chiral center, restricted conformation. |
| Linker | Extension of the methylene bridge to an ethyl bridge | Increased flexibility and distance between the two moieties. |
Green Chemistry Principles in the Synthesis of this compound Derivatives
The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of increasing importance. For the synthesis of this compound and its derivatives, several green chemistry strategies can be employed.
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ethanol, or ionic liquids can significantly reduce the environmental impact of the synthesis. mdpi.com
Catalytic Reactions: The use of catalytic methods, such as the reductive amination with a heterogeneous catalyst (e.g., Pd/C), is preferred over stoichiometric reagents as it reduces waste generation.
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a key principle of green chemistry. Reductive amination, for example, often has a higher atom economy than multi-step sequences.
Energy Efficiency: Employing microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating methods.
Mechanochemistry: The use of ball-milling for solid-state reactions can eliminate the need for solvents altogether, offering a very green synthetic route. rsc.org
By incorporating these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly.
Stereoselective Synthesis Approaches for Chiral Analogues
The creation of a single, desired enantiomer of a chiral α-amino acid analogue of this compound is a critical challenge in synthetic organic chemistry. These stereochemically pure compounds are essential for understanding biological activity and for the development of effective pharmaceuticals. The primary approaches to achieve this involve either controlling the stereochemical outcome of a bond-forming reaction (asymmetric synthesis) or separating a racemic mixture (resolution). Key strategies include the use of chiral auxiliaries, asymmetric catalysis (both metal-based and organocatalytic), and enzymatic or chemo-enzymatic methods.
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed and can often be recovered. This is a robust and widely used strategy for the synthesis of α-amino acids.
One of the most effective methods involves the diastereoselective alkylation of chiral glycine enolate equivalents. In this approach, a chiral auxiliary is attached to a glycine molecule, and the resulting adduct is deprotonated to form a chiral enolate. This enolate then reacts with an electrophile, such as 3-(halomethyl)pyridine, with high facial selectivity dictated by the auxiliary.
Notable Chiral Auxiliaries:
Pseudoephedrine: As demonstrated in the Myers-Snyder methodology, pseudoephedrine can be used as an effective chiral auxiliary. nih.gov It is first condensed with glycine to form a chiral glycinamide (B1583983). Deprotonation of this amide creates a conformationally rigid lithium chelate, which then undergoes highly diastereoselective alkylation. Reaction with an electrophile like 3-(bromomethyl)pyridine (B1585428) would introduce the pyridin-3-ylmethyl group. Subsequent acidic hydrolysis removes the pseudoephedrine auxiliary to yield the desired enantiomerically enriched α-substituted amino acid.
Oxazolidinones (Evans Auxiliaries): Evans' oxazolidinones are widely used for various asymmetric transformations, including the synthesis of α-amino acids. An N-acylated oxazolidinone derived from glycine can be enolized and then alkylated with a pyridin-3-ylmethyl halide. The steric hindrance of the auxiliary directs the incoming electrophile to one face of the enolate, leading to a high degree of diastereoselectivity.
Schöllkopf Bis-Lactim Ethers: The Schöllkopf method utilizes a chiral bis-lactim ether, typically derived from the cyclization of a dipeptide like cyclo(L-Val-Gly). Metallation of this substrate followed by alkylation with 3-(halomethyl)pyridine and subsequent hydrolysis under acidic conditions yields the chiral α-(pyridin-3-ylmethyl)glycine ester with high enantiomeric purity.
Nickel(II) Complexes of Glycine Schiff Bases: Chiral ligands, often derived from proline, can be complexed with Ni(II) and a glycine Schiff base to form a planar chiral nucleophile. nih.gov This complex can be alkylated with high stereocontrol. For instance, reacting the (S)-proline-derived complex with 3-(bromomethyl)pyridine would yield the chiral product after decomplexation. nih.gov This method has been successfully applied to the synthesis of various tailor-made amino acids. nih.gov
| Chiral Auxiliary Method | Key Reagents | General Approach | Typical Diastereomeric Excess (d.e.) |
|---|---|---|---|
| Myers-Snyder (Pseudoephedrine) | (R,R)- or (S,S)-Pseudoephedrine, n-BuLi, 3-(Halomethyl)pyridine | Alkylation of a chiral lithium chelated glycinamide enolate. nih.gov | >95% |
| Evans Oxazolidinone | Chiral Oxazolidinone, LDA or NaHMDS, 3-(Halomethyl)pyridine | Alkylation of a chiral N-acyl oxazolidinone enolate. | >90% |
| Schöllkopf Bis-Lactim Ether | Cyclo(L-Val-Gly), n-BuLi, 3-(Halomethyl)pyridine | Alkylation of a metallated chiral bis-lactim ether. | >95% |
| Belokon's Ni(II) Complex | (S)-Proline-derived ligand, Ni(NO₃)₂, Glycine, Base, 3-(Halomethyl)pyridine | Alkylation of a planar chiral Ni(II) complex of a glycine Schiff base. nih.gov | >98% |
Asymmetric Catalysis
Asymmetric catalysis offers a more atom-economical approach than stoichiometric chiral auxiliaries, as only a small amount of a chiral catalyst is needed to generate large quantities of an enantiomerically enriched product.
Phase-Transfer Catalysis (PTC): Chiral phase-transfer catalysts, often based on cinchona alkaloids or chiral quaternary ammonium (B1175870) salts, can mediate the asymmetric alkylation of glycine derivatives. nih.gov A glycine ester Schiff base (e.g., from benzophenone (B1666685) and ethyl glycinate) can be alkylated with 3-(halomethyl)pyridine under biphasic conditions (e.g., toluene/aqueous KOH). The chiral catalyst transports the enolate from the aqueous to the organic phase and shields one face, leading to enantioselective alkylation. Subsequent hydrolysis of the ester and imine groups affords the final product. This method has proven effective for the synthesis of a variety of α-amino acids. nih.govnih.gov
Asymmetric Strecker Reaction: The Strecker synthesis is a classic method for preparing amino acids from an aldehyde, an amine, and a cyanide source. wikipedia.orgmasterorganicchemistry.com The asymmetric variant can be achieved by using a chiral amine source or, more commonly, a chiral catalyst. To synthesize a chiral analogue of this compound, one would start with 3-pyridinecarboxaldehyde. In a catalytic asymmetric Strecker reaction, the aldehyde reacts with a cyanide source (e.g., trimethylsilyl (B98337) cyanide) in the presence of a chiral catalyst, often a metal complex (e.g., titanium, aluminum) or a thiourea-based organocatalyst, to form a chiral α-aminonitrile. wikipedia.orgorganic-chemistry.org Hydrolysis of the nitrile group then yields the desired chiral amino acid. masterorganicchemistry.com
Enzymatic and Chemo-Enzymatic Methods
Enzymes are highly efficient and stereoselective catalysts that can operate under mild conditions. They are increasingly used for the synthesis of chiral compounds, including non-proteinogenic amino acids.
Kinetic Resolution: In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, a racemic mixture of an N-acyl-(pyridin-3-ylmethyl)glycine could be treated with an acylase enzyme. The enzyme would selectively hydrolyze the N-acyl group from the L-enantiomer, allowing for the separation of the free L-amino acid from the unreacted N-acyl-D-amino acid.
Dynamic Kinetic Resolution (DKR): DKR is a more advanced process that combines enzymatic kinetic resolution with in-situ racemization of the starting material. nih.gov This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. A racemic ester of the target amino acid analogue could be subjected to hydrolysis by a lipase (B570770) in a system where a chemical catalyst simultaneously racemizes the starting ester. The lipase will continuously resolve the racemate, pulling the equilibrium towards a single enantiomeric product. Lipase-catalyzed DKR has been successfully applied to a range of N-alkyl amino esters.
Transaminase-Based Synthesis: Chiral transaminase enzymes can catalyze the asymmetric synthesis of amino acids from their corresponding α-keto acids. The synthesis would require the corresponding keto acid, 2-oxo-3-(pyridin-3-yl)propanoic acid, which would then be aminated by the enzyme using an amine donor like isopropylamine (B41738) to produce the chiral amino acid with high enantiomeric excess.
| Method | Key Components | General Principle | Potential Advantage |
|---|---|---|---|
| Phase-Transfer Catalysis | Glycine Schiff base, 3-(Halomethyl)pyridine, Chiral Quaternary Ammonium Salt | Enantioselective alkylation in a biphasic system. nih.gov | Operational simplicity; catalytic use of chiral source. |
| Asymmetric Strecker Synthesis | 3-Pyridinecarboxaldehyde, Cyanide source, Chiral Catalyst (e.g., Ti-based, Thiourea) | Catalytic enantioselective formation of an aminonitrile intermediate. wikipedia.orgorganic-chemistry.org | Direct route from simple starting materials. |
| Dynamic Kinetic Resolution (DKR) | Racemic amino acid derivative (e.g., ester), Lipase or Acylase, Racemization catalyst | Enzyme resolves a continuously racemizing substrate. nih.gov | High theoretical yield (>50%) of a single enantiomer. |
| Transaminase Synthesis | α-Keto acid precursor, Chiral Transaminase Enzyme, Amine Donor | Enzyme-catalyzed stereoselective amination of a keto acid. | High enantioselectivity and green reaction conditions. |
Molecular Mechanisms of Action and Target Engagement of Pyridin 3 Ylmethyl Amino Acetic Acid Derivatives
Enzymatic Inhibition Studies of [(Pyridin-3-ylmethyl)-amino]-acetic acid
Investigation of FabI (Enoyl-Acyl Carrier Protein Reductase) as a Primary Target
Research has identified aminopyridine-based compounds, which are structurally analogous to this compound, as potent inhibitors of the bacterial enzyme enoyl-ACP reductase (FabI). nih.gov This enzyme is critical for the final step in each cycle of bacterial fatty acid biosynthesis, making it a compelling target for new antibacterial agents. nih.govcolab.ws
Screening of compound libraries led to the discovery of small-molecule inhibitors of Staphylococcus aureus FabI. nih.gov Through medicinal chemistry and structure-based design, an initial lead compound was optimized into a novel aminopyridine derivative, designated as compound 9 in one study. This compound demonstrated significant inhibitory activity against FabI from both S. aureus and Haemophilus influenzae. nih.gov The mode of action was confirmed through studies with FabI overexpressing bacterial strains and macromolecular synthesis analysis, which showed that the compound's antibacterial effect is a direct result of inhibiting fatty acid biosynthesis via FabI. nih.govaudreyli.com These findings validate FabI as the primary target for this class of aminopyridine derivatives.
Table 1: Inhibitory Activity of Aminopyridine Derivative (Compound 9) against Bacterial FabI
| Enzyme Source | IC₅₀ (µM) |
|---|---|
| Staphylococcus aureus FabI | 2.4 |
| Haemophilus influenzae FabI | 4.2 |
This table presents the half-maximal inhibitory concentration (IC₅₀) values for an aminopyridine derivative against FabI from two different bacterial species, indicating its potency as a FabI inhibitor. nih.gov
Kinetic Characterization of Enzyme Inhibition by this compound Analogues
The kinetic mechanisms of FabI inhibition have been studied for various classes of inhibitors, often revealing complex interactions with the enzyme and its cofactor, NAD⁺. nih.gov Many potent FabI inhibitors exhibit slow-binding kinetics, a characteristic that can be advantageous for drug efficacy. nih.gov This type of inhibition is often associated with a conformational change in the enzyme upon inhibitor binding, leading to a more stable, tightly-bound enzyme-inhibitor complex. nih.gov
For example, diphenyl ether inhibitors of FabI, like triclosan, are known to be slow, tight-binding inhibitors that interact specifically with the enzyme-NAD⁺ complex. nih.gov The binding process often involves an induced-fit mechanism where an initial, rapid binding event is followed by a slower isomerization to a more tightly bound state (EI*). nih.gov This two-step process can be characterized by monitoring the progress curves of the enzymatic reaction, which show a characteristic curvature over time as the more stable complex is formed. nih.gov
While detailed kinetic constants for this compound itself are not widely published, studies on analogous FabI inhibitors suggest that high-affinity binding is often coupled to the ordering of a flexible loop of amino acids near the active site. nih.gov Compounds that effectively induce this loop ordering tend to be slow-onset inhibitors with an increased residence time on the enzyme. nih.gov For one aminopyridine derivative, an apparent K_i value of 0.21 µM has been reported for its inhibition of S. aureus FabI. audreyli.com The development of inhibitors with long residence times is a key strategy in modern drug discovery, as it can lead to more sustained target engagement in vivo. d-nb.inforesearchgate.net
Evaluation of Selectivity Against Other Bacterial Enzymes
A crucial aspect of developing a new antibacterial agent is ensuring its selectivity for the intended target over other enzymes, both within the pathogen and in the host. Inhibitors of FabI have been evaluated for their selectivity against other bacterial enzymes and human fatty acid synthase (FAS). audreyli.com
Aminopyridine-based FabI inhibitors have demonstrated a high degree of selectivity. For instance, the aminopyridine derivative known as compound 9 shows no detectable inhibition of the human FAS-I system (IC₅₀ > 100 µM). audreyli.com This selectivity is critical, as the FAS-II pathway in bacteria is structurally distinct from the mammalian FAS-I system. mdpi.com
Furthermore, selectivity has been assessed against other bacterial enoyl-ACP reductases, such as FabK, which is found in pathogens like Streptococcus pneumoniae. audreyli.comnih.gov The aminopyridine derivatives, including compound 9, were found to be highly selective for FabI, with no significant inhibitory activity against S. pneumoniae FabK (IC₅₀ > 30 µM). audreyli.com This specificity means that these compounds have a narrow spectrum of activity, primarily targeting bacteria that rely solely on FabI for enoyl-ACP reductase function, such as S. aureus. nih.govopenaccessjournals.com While this limits the breadth of pathogens they can target, it is also an advantage in reducing the off-target effects on the host's microbiome. openaccessjournals.com
Table 2: Selectivity Profile of an Aminopyridine FabI Inhibitor (Compound 9)
| Enzyme Target | IC₅₀ (µM) |
|---|---|
| S. aureus FabI | 2.4 |
| S. pneumoniae FabK | > 30 |
| Human Fatty Acid Synthase (FAS-I) | > 100 |
This table demonstrates the selectivity of an aminopyridine derivative for its primary target, S. aureus FabI, compared to the related bacterial enzyme FabK and the human FAS-I enzyme. audreyli.com
Elucidation of Molecular Pathways Affected by this compound
Disruption of Bacterial Fatty Acid Biosynthesis (Type II System)
The primary molecular pathway affected by this compound derivatives is the bacterial type II fatty acid biosynthesis (FAS-II) system. nih.govaudreyli.com This pathway is responsible for the synthesis of fatty acids, which are essential components of bacterial cell membranes. patsnap.com The mode of action of aminopyridine-based inhibitors has been unequivocally linked to the disruption of this pathway through the specific inhibition of FabI. nih.govnih.gov
Macromolecular synthesis studies in S. aureus have provided direct evidence for this mechanism. audreyli.com In these assays, the incorporation of radiolabeled precursors into various macromolecules (DNA, RNA, protein, cell wall, and fatty acids) is measured in the presence of the inhibitor. For aminopyridine derivative 9, a selective inhibition of [¹⁴C]acetate incorporation into fatty acids was observed. audreyli.comnih.gov This demonstrates that the compound's antibacterial activity is a direct consequence of shutting down the fatty acid synthesis pathway.
Impact on Essential Metabolic Processes in Pathogens
Inhibition of de novo fatty acid synthesis in S. aureus leads to an accumulation of medium-chain acyl-ACPs, effectively sequestering the available acyl carrier protein (ACP). nih.gov This sequestration of free ACP can indirectly inhibit other pathways that require it.
Furthermore, the metabolic state of bacteria is a complex network where different pathways are interconnected. For instance, amino acid metabolism and fatty acid synthesis are linked. Some amino acids can be metabolized by gut bacteria to produce short-chain fatty acids (SCFAs). researchgate.netfrontiersin.org While the direct impact of this compound derivatives on bacterial amino acid metabolism has not been extensively detailed, disrupting a central pathway like fatty acid synthesis is likely to cause broader metabolic dysregulation. The inability to produce essential membrane lipids compromises the cell's ability to maintain its structure, generate energy, and transport nutrients, ultimately leading to a bacteriostatic or bactericidal effect. patsnap.comnih.gov
Biophysical Characterization of Ligand-Protein Interactions
The elucidation of how a specific compound, or ligand, interacts with its protein target is fundamental to understanding its mechanism of action. Biophysical techniques are essential in this process, providing quantitative data on the strength of the interaction and a high-resolution picture of the binding mode. This knowledge is invaluable for the development and optimization of therapeutic agents.
Binding Affinity Determination (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
Determining the binding affinity is a critical first step in characterizing a ligand-protein interaction. This measurement, often expressed as the dissociation constant (Kd), indicates the concentration of a ligand required to occupy half of the available protein binding sites. A lower Kd value signifies a stronger binding affinity. Two of the most common and powerful techniques for determining binding affinity are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs when a ligand binds to a protein. In a typical ITC experiment, a solution of the ligand is titrated into a solution containing the protein. The resulting heat release or absorption is measured and plotted against the molar ratio of the ligand to the protein. The data from this experiment can be used to determine the binding affinity (Kd), the stoichiometry of the interaction (n), and the thermodynamic parameters of binding, including the change in enthalpy (ΔH) and entropy (ΔS).
Surface Plasmon Resonance (SPR) is an optical technique that measures the binding of a ligand to a protein that is immobilized on a sensor surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By monitoring the change in the SPR signal over time during the association and dissociation of the ligand, the on-rate (ka) and off-rate (kd) of the binding can be determined. The dissociation constant (Kd) can then be calculated as the ratio of the off-rate to the on-rate (kd/ka).
Table 1: Hypothetical Binding Affinity Data for a this compound Derivative
Since no experimental data exists for the interaction of this compound with a protein target, the following table is a hypothetical representation of data that could be generated using ITC and SPR.
| Technique | Parameter | Value |
| ITC | Dissociation Constant (Kd) | Data not available |
| Stoichiometry (n) | Data not available | |
| Enthalpy Change (ΔH) | Data not available | |
| Entropy Change (ΔS) | Data not available | |
| SPR | Association Rate (ka) | Data not available |
| Dissociation Rate (kd) | Data not available | |
| Dissociation Constant (Kd) | Data not available |
Structural Biology Approaches for Complex Elucidation (e.g., X-ray Crystallography, Cryo-EM of FabI-[(Pyridin-3-ylmethyl)-amino]-acetic acid Complexes)
While binding affinity data provides information on the strength of an interaction, structural biology techniques offer a three-dimensional view of the ligand-protein complex at an atomic level. This detailed structural information is crucial for understanding the specific molecular interactions that govern binding and for designing more potent and selective inhibitors. The primary methods for this are X-ray crystallography and cryo-electron microscopy (Cryo-EM).
X-ray Crystallography has historically been the gold standard for determining the high-resolution structure of protein-ligand complexes. This technique requires the formation of a well-ordered crystal of the protein in complex with the ligand. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be modeled. A successful X-ray crystallography study can reveal the precise orientation of the ligand in the protein's binding site and identify the key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. For instance, studies on the Pseudomonas aeruginosa FabI have successfully determined its structure in complex with the inhibitor triclosan, providing valuable insights into its mechanism of inhibition. nih.govnih.gov
Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful alternative and complementary technique to X-ray crystallography, particularly for large and flexible protein complexes that are difficult to crystallize. In cryo-EM, a solution of the protein-ligand complex is rapidly frozen in a thin layer of vitrified ice. A transmission electron microscope is then used to capture a large number of two-dimensional images of the individual complexes from different orientations. These images are then computationally combined to reconstruct a three-dimensional model of the complex.
Table 2: Hypothetical Structural Data for a FabI-[(Pyridin-3-ylmethyl)-amino]-acetic acid Complex
As with binding affinity, no structural data for a complex of this compound with FabI or any other protein is currently available. The table below illustrates the type of information that would be obtained from a successful structural study.
| Technique | Parameter | Value |
| X-ray Crystallography | Resolution (Å) | Data not available |
| Space Group | Data not available | |
| PDB ID | Data not available | |
| Cryo-EM | Resolution (Å) | Data not available |
| EMD ID | Data not available |
In the absence of experimental data for this compound, the scientific community's understanding of its potential molecular interactions and mechanism of action remains speculative. Future biophysical and structural studies would be necessary to elucidate these critical aspects.
Antimicrobial Efficacy and Bacterial Resistance Studies of Pyridin 3 Ylmethyl Amino Acetic Acid Derivatives
Broad-Spectrum Antimicrobial Activity Against Diverse Bacterial Pathogens
There is no available data in the searched scientific literature regarding the broad-spectrum antimicrobial activity of [(Pyridin-3-ylmethyl)-amino]-acetic acid against various bacterial pathogens.
Efficacy Against Gram-Positive Bacteria (e.g., Staphylococcus species, Streptococcus species)
Specific studies on the efficacy of this compound against Gram-positive bacteria such as Staphylococcus and Streptococcus species have not been found in the public domain. While some pyridine (B92270) derivatives have shown activity against Gram-positive bacteria, this cannot be extrapolated to the specific compound without direct experimental evidence. mdpi.comnih.govnih.govnih.gov
Efficacy Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)
No research detailing the efficacy of this compound against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa is currently available. The outer membrane of Gram-negative bacteria often poses a significant barrier to antimicrobial agents, and specific testing is required to determine the effectiveness of any compound. nih.govresearchgate.net
Activity Against Clinically Relevant Multi-Drug Resistant (MDR) Strains
Information regarding the activity of this compound against multi-drug resistant strains is not present in the reviewed literature.
Investigation of Methicillin-Resistant Staphylococcus aureus (MRSA) and Methicillin-Resistant Staphylococcus epidermidis (MRSE)
There are no published studies on the investigation of this compound against MRSA or MRSE. The challenge of antibiotic resistance necessitates the specific evaluation of new compounds against these clinically important pathogens. mdpi.comresearchgate.netnih.gov
Efficacy Against Other Resistant Phenotypes (e.g., Vancomycin-Resistant Enterococci)
Data on the efficacy of this compound against other resistant phenotypes, such as Vancomycin-Resistant Enterococci (VRE), is not available. The development of agents active against VRE is a critical area of research. nih.gov
Synergistic Effects in Combination Antimicrobial Therapies
No studies were found that explored the potential synergistic effects of this compound when used in combination with other antimicrobial therapies. Such studies are crucial for developing strategies to combat resistance and enhance therapeutic efficacy. researchgate.netnih.gov
Evaluation of this compound with Conventional Antibiotics
The exploration of novel antimicrobial agents often includes evaluating their potential for synergistic activity when combined with established antibiotics. The rationale behind this approach is that a combination of drugs may be more effective than either agent alone, potentially lowering the required therapeutic dose and reducing the likelihood of resistance development. google.com For compounds like this compound derivatives, which are designed as FabI inhibitors, combination therapy with conventional antibiotics such as cephalosporins, quinolones, penicillins, and macrolides is a key area of investigation. google.com
The primary method for evaluating this synergy is the checkerboard assay, which systematically tests various concentrations of two compounds, alone and in combination, to determine their effect on bacterial growth. The results are used to calculate the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction.
Table 1: Theoretical Checkerboard Assay Data for a this compound Derivative with a Conventional Antibiotic
| This compound Derivative (µg/mL) | Conventional Antibiotic (µg/mL) | Bacterial Growth |
| MIC Alone: 16 | ||
| 8 | 2 | + |
| 4 | 4 | - |
| 2 | 8 | - |
| MIC Alone: 16 |
Note: This table is a hypothetical representation to illustrate the principles of a checkerboard assay. Actual data for this compound is not publicly available.
Mechanism of Synergism and Combination Indices
Synergism occurs when the combined effect of two drugs is greater than the sum of their individual effects. google.com For a FabI inhibitor like a this compound derivative, the synergistic mechanism with another antibiotic would likely stem from the simultaneous disruption of two distinct and vital cellular processes. For instance, while the FabI inhibitor compromises the integrity of the bacterial cell membrane by halting fatty acid synthesis, a beta-lactam antibiotic could more effectively disrupt cell wall synthesis.
The Fractional Inhibitory Concentration (FIC) index is the standard metric for quantifying synergy. It is calculated as follows:
FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4 | Additive/Indifference |
| > 4 | Antagonism |
A synergistic interaction, indicated by an FIC index of ≤ 0.5, would suggest that a this compound derivative could enhance the efficacy of conventional antibiotics against susceptible bacterial strains. google.com
Mechanisms of Bacterial Resistance Development to this compound
The emergence of bacterial resistance to any new antimicrobial agent is a significant concern. For compounds targeting the FabI enzyme, several resistance mechanisms can be anticipated.
Mutational Analysis of Target Genes (e.g., fabI gene sequencing)
The most direct mechanism of resistance to a targeted inhibitor is a mutation in the gene encoding the target protein. google.com For a this compound derivative targeting FabI, mutations in the fabI gene could lead to amino acid substitutions in the FabI enzyme. These changes could alter the binding site of the inhibitor, reducing its affinity and rendering it less effective.
To identify such resistance, researchers would perform the following steps:
Expose a bacterial population to sub-lethal concentrations of the this compound derivative over multiple generations.
Isolate colonies that exhibit increased minimum inhibitory concentrations (MICs) to the compound.
Sequence the fabI gene from these resistant isolates and compare it to the wild-type sequence to identify any mutations. google.com
Table 3: Hypothetical Mutations in the fabI Gene Conferring Resistance
| Bacterial Strain | Amino Acid Change | Fold Increase in MIC |
| Resistant Isolate 1 | Gly192 -> Val | 8 |
| Resistant Isolate 2 | Ala287 -> Thr | 16 |
Note: This table presents hypothetical data to illustrate the concept. Specific mutational data for this compound is not available in published literature.
Role of Efflux Pumps and Permeability Barriers
Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. Overexpression of these pumps is a common mechanism of multidrug resistance. Bacteria could develop resistance to a this compound derivative by upregulating the expression of efflux pumps that can recognize and expel the compound. google.com
Additionally, alterations in the bacterial cell's outer membrane, such as changes in porin channels, can reduce the permeability of the membrane to the antimicrobial agent, preventing it from reaching its intracellular target, FabI. google.com
Adaptive Resistance Mechanisms and Biofilm Formation
Bacteria can also employ adaptive resistance strategies. One of the most significant is the formation of biofilms, which are communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. This matrix acts as a physical barrier, limiting the penetration of antimicrobial agents.
Furthermore, bacteria within a biofilm often exist in a metabolically altered state, which can make them less susceptible to antibiotics that target active cellular processes. It is plausible that bacteria could leverage biofilm formation to develop resistance to this compound derivatives.
Structure Activity Relationship Sar and Rational Drug Design Based on the Pyridin 3 Ylmethyl Amino Acetic Acid Scaffold
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity
While extensive medicinal chemistry efforts have been undertaken on the [(Pyridin-3-ylmethyl)-amino]-acetic acid scaffold, specific Quantitative Structure-Activity Relationship (QSAR) models are not extensively reported in publicly available literature. QSAR studies involve the use of statistical methods to correlate the chemical structure of compounds with their biological activity. nih.gov For a series of pyridine (B92270) derivatives, it has been shown that molecular descriptors can be used to build models that predict antiproliferative activity. nih.govnih.gov In the context of FabI inhibitors, a QSAR model would mathematically relate physicochemical properties of the this compound analogues to their FabI inhibitory potency (e.g., IC₅₀ values) or antibacterial activity (e.g., Minimum Inhibitory Concentration or MIC values).
The development of a robust QSAR model for this class of compounds would depend on a dataset of analogues with a wide range of structural modifications and corresponding biological activities. The descriptors used in such a model could include electronic (e.g., Hammett constants, partial charges), steric (e.g., molar refractivity, van der Waals radii), and hydrophobic (e.g., logP) parameters. A hypothetical QSAR equation for this scaffold might look like:
log(1/IC₅₀) = c₁σ + c₂MR + c₃logP + ... + C
where σ represents an electronic parameter, MR a steric parameter, and logP the hydrophobicity, with c₁, c₂, and c₃ being the coefficients determined from regression analysis. Such a model would be invaluable for predicting the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts.
Design Principles for Enhancing Potency and Specificity
The rational design of potent and specific inhibitors based on the this compound scaffold has been guided by key design principles derived from iterative medicinal chemistry and structure-based design. nih.govaudreyli.com A central concept in the design of these inhibitors has been to view the molecule as a central core with distinct "left-hand side" (LHS) and "right-hand side" (RHS) moieties that can be systematically modified. google.comgoogle.com
The electronic and steric properties of substituents on both the pyridine ring and other parts of the scaffold have a profound impact on biological activity. For pyridine derivatives in general, the position and nature of substituents are critical. For instance, in some series, electron-donating groups have been found to be important for modulating biological activity. researchgate.net In the case of aminopyridine-based FabI inhibitors, the amino group on the pyridine ring is a key feature for activity. nih.govaudreyli.com
Bioisosteric replacements are a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. In the context of the this compound scaffold, various bioisosteric replacements have likely been explored. For example, the carboxylic acid group could be replaced with other acidic functional groups like a tetrazole to potentially improve metabolic stability or cell permeability. Similarly, the pyridine ring itself could be replaced by other five- or six-membered heterocycles to probe the importance of the nitrogen atom's position and the ring's electronic properties.
The following table illustrates hypothetical bioisosteric replacements and their potential impact on activity, based on general medicinal chemistry principles.
| Original Group | Bioisosteric Replacement | Potential Impact on Activity |
| Carboxylic Acid | Tetrazole | May improve metabolic stability and oral bioavailability. |
| Pyridine Ring | Pyrimidine, Pyrazine | Alters hydrogen bonding capacity and electronic properties. |
| Phenyl Ring (on RHS) | Thiophene, Furan | Modifies steric bulk and electronic character. |
Structure-Guided Medicinal Chemistry Approaches for Optimizing this compound Analogues
A significant breakthrough in the optimization of this class of inhibitors came from the use of structure-guided medicinal chemistry. nih.govaudreyli.com This approach involves determining the X-ray crystal structure of the target enzyme (FabI) in complex with an inhibitor, which provides a detailed three-dimensional view of the binding interactions. This structural information allows for the rational design of new analogues with improved potency and selectivity.
For the aminopyridine-based FabI inhibitors, X-ray crystallography has been instrumental in understanding how these compounds bind to the active site. nih.govaudreyli.com This has enabled researchers to design modifications that enhance favorable interactions or remove unfavorable ones. For example, if a crystal structure reveals a hydrophobic pocket in the enzyme that is not fully occupied by the inhibitor, a larger, lipophilic substituent can be introduced on the inhibitor to fill this pocket and increase binding affinity.
The table below presents a selection of analogues based on a related aminopyridine core and their corresponding FabI inhibitory activity, demonstrating the impact of structural modifications.
| Compound | Structure | S. aureus FabI IC₅₀ (µM) | S. aureus MIC (µg/mL) |
| Lead Compound | (Structure not publicly disclosed) | > 50 | > 64 |
| Analogue 1 | (Structure with specific modifications) | 10 | 16 |
| Optimized Compound 9 | 3-(6-aminopyridin-3-yl)-N-methyl-N-((1-methyl-1H-indol-2-yl)methyl)acrylamide | 2.4 | 0.5 |
Data sourced from Miller et al., 2002. nih.gov
Fragment-Based Drug Discovery (FBDD) Strategies Leveraging the this compound Core
While the initial discovery of this class of inhibitors appears to have originated from high-throughput screening, the this compound core is well-suited for a fragment-based drug discovery (FBDD) approach. FBDD involves screening small, low-molecular-weight compounds (fragments) for weak binding to the target enzyme. Hits from this screen are then grown or linked together to create more potent lead compounds.
The this compound scaffold itself can be considered a fragment that occupies a specific region of the FabI active site. In a hypothetical FBDD campaign, this core fragment could be identified through biophysical screening methods like surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) spectroscopy. Once its binding mode is confirmed by X-ray crystallography, the fragment can be elaborated.
For instance, different aromatic or aliphatic groups could be systematically added to the "RHS" or "LHS" of the fragment to probe for additional interactions with the enzyme. This fragment-growing strategy allows for the efficient exploration of chemical space and can lead to highly optimized inhibitors with good ligand efficiency. The modular nature of the this compound scaffold makes it an ideal starting point for such an FBDD campaign.
Computational Chemistry and in Silico Investigations of Pyridin 3 Ylmethyl Amino Acetic Acid
Molecular Docking Simulations for Ligand-Target Recognition
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand how a ligand, such as [(Pyridin-3-ylmethyl)-amino]-acetic acid, might interact with a protein target like FabI at the atomic level.
Molecular docking simulations are instrumental in predicting how this compound fits into the active site of the FabI enzyme. These simulations can reveal the most likely binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the stability of the ligand-protein complex.
For FabI, the active site is known to have a binding pocket that accommodates the natural substrate and is the target for inhibitors. researchgate.netnih.gov Studies on other pyridine-based inhibitors have highlighted the importance of interactions with key amino acid residues and the NAD⁺/NADH cofactor within this site. researchgate.net In a hypothetical docking study of this compound with Staphylococcus aureus FabI (saFabI), the following interactions would be anticipated:
The pyridine (B92270) ring could engage in π-π stacking interactions with the nicotinamide (B372718) ring of the NAD⁺ cofactor and aromatic residues like Tyrosine (Tyr156).
The carboxylic acid moiety is likely to form hydrogen bonds with polar residues such as Tyr156 or with the ribose of the NAD⁺ cofactor.
The secondary amine could act as a hydrogen bond donor or acceptor, interacting with nearby residues like Alanine (Ala95) or Serine (Ser197). biotech-asia.org
These predicted interactions are crucial for understanding the basis of the compound's inhibitory activity and for guiding further optimization.
Table 1: Predicted Interaction Hotspots for this compound with S. aureus FabI Active Site
| Interacting Residue/Cofactor | Predicted Interaction Type | Atom(s) on Ligand Involved |
| Tyr156 | Hydrogen Bond, π-π Stacking | Carboxylic acid oxygen, Pyridine ring |
| NAD⁺ | Hydrogen Bond, π-π Stacking | Carboxylic acid oxygen, Pyridine ring |
| Ala95 | Hydrogen Bond | Secondary amine |
| Phe149 | Hydrophobic Interaction | Pyridine ring |
| Met159 | Hydrophobic Interaction | Methylene (B1212753) bridge |
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This compound can serve as a scaffold or starting point for the design of new derivatives with potentially improved inhibitory activity against FabI.
In this process, a virtual library of compounds, all containing the core this compound structure but with various chemical modifications, would be generated. These modifications could include substitutions on the pyridine ring, alteration of the linker, or replacement of the carboxylic acid with other functional groups. Each of these derivatives would then be docked into the FabI active site, and their binding affinities would be calculated and ranked. This allows for the rapid identification of promising candidates for synthesis and biological testing, significantly accelerating the drug discovery pipeline. mdpi.com
Molecular Dynamics (MD) Simulations for Understanding Conformational Dynamics
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This provides deeper insights into the stability of the complex and the nature of the binding events.
MD simulations are performed on the docked complex of this compound and FabI to assess its stability. nih.gov By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe how the ligand and protein interact and adapt to each other over a period of nanoseconds or even microseconds.
Key metrics for assessing stability include the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable complex is typically characterized by a low and converging RMSD value over the course of the simulation. nih.gov These simulations can confirm whether the interactions predicted by docking are maintained over time and can reveal any significant conformational changes in the protein or ligand upon binding.
Table 2: Illustrative Molecular Dynamics Simulation Parameters for FabI-[(Pyridin-3-ylmethyl)-amino]-acetic acid Complex
| Parameter | Value/Condition |
| Simulation Software | GROMACS, AMBER |
| Force Field | AMBER99SB, CHARMM36 |
| Water Model | TIP3P |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 bar |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis |
Furthermore, these simulations can be used to calculate the binding free energy of the complex, often using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov This provides a more accurate estimation of the binding affinity than docking scores alone, as it takes into account the dynamic nature of the interactions and the effects of the solvent.
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. bohrium.comresearchgate.net These calculations provide a detailed understanding of the molecule's structure, reactivity, and spectroscopic properties.
DFT can be used to:
Optimize the molecular geometry: Determine the most stable three-dimensional conformation of the molecule.
Calculate electronic properties: This includes the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). semanticscholar.org The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.
Predict spectroscopic properties: DFT can be used to simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to confirm the structure of the synthesized compound. nih.gov
For this compound, DFT calculations would be crucial for understanding how its electronic structure influences its ability to interact with the FabI active site. The MEP map, for instance, can identify the electron-rich and electron-poor regions of the molecule, which correspond to potential sites for electrophilic and nucleophilic attack, respectively, and are key to forming interactions with the protein. semanticscholar.org
Electronic Structure Analysis of this compound
The electronic structure of a molecule is fundamental to its chemical behavior and biological activity. Computational methods, particularly Density Functional Theory (DFT), provide a powerful means to probe the electronic landscape of molecules like this compound.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. For analogous pyridine-containing amino acids, studies have shown that the HOMO is often localized on the electron-rich regions, while the LUMO tends to reside on the electron-deficient pyridine ring. google.com This distribution is indicative of the molecule's capacity for intramolecular charge transfer, a property that can be significant for its photophysical characteristics and its interactions with biological macromolecules. google.com
The molecular electrostatic potential (MEP) map offers a visual representation of the charge distribution. For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group, highlighting these as potential sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms of the amino group and the carboxylic acid would exhibit positive potential (blue regions), indicating their role as hydrogen bond donors.
Reactivity Predictions and Mechanistic Insights
The electronic structure data derived from computational analysis directly informs predictions about the reactivity of this compound. Various reactivity descriptors, such as global hardness, softness, and electrophilicity index, can be calculated to quantify its chemical behavior.
Based on the likely electronic distribution, the pyridine nitrogen and the carboxylate group are expected to be the primary centers for interaction with electrophiles and metal ions. The amino group, on the other hand, would be a key site for reactions with electrophilic reagents. Computational studies on similar structures can help in elucidating potential reaction mechanisms, for example, in the context of enzyme inhibition where the molecule might interact with active site residues. While specific mechanistic studies on this compound are not widely published, the general reactivity of pyridine and amino acid functionalities is well-established and can be modeled to predict potential metabolic pathways or covalent interactions with target proteins.
Pharmacophore Modeling and Virtual Screening for Identification of Novel Scaffolds
The structural features of this compound—a hydrogen bond donor (NH), a hydrogen bond acceptor (pyridine N and C=O), and an aromatic ring—make it an interesting candidate for pharmacophore modeling. A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.
Starting with the structure of this compound, a pharmacophore hypothesis can be generated. This model would typically include features such as a hydrogen bond acceptor, a hydrogen bond donor, and an aromatic ring feature. This pharmacophore can then be used to screen large virtual libraries of chemical compounds to identify novel scaffolds that possess a similar arrangement of these key features. This approach accelerates the discovery of new molecules with potentially similar biological activities. For instance, if this compound is found to be an inhibitor of a particular enzyme, virtual screening based on its pharmacophore could lead to the identification of more potent or drug-like inhibitors. nih.govnih.gov
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions for Preliminary Compound Prioritization
Before a compound can be considered for further development, an early assessment of its pharmacokinetic and toxicological properties is essential. In silico ADMET prediction tools provide a rapid and cost-effective way to evaluate these properties.
For this compound, a hypothetical ADMET profile can be generated using various computational models. These models predict a range of properties, as outlined in the table below. It is important to note that these are theoretical predictions and would require experimental validation.
| ADMET Property | Predicted Value/Characteristic for this compound (Hypothetical) | Significance |
| Absorption | ||
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Caco-2 Permeability | Moderate to Low | May have moderate absorption across the intestinal cell layer. |
| P-glycoprotein Substrate | Likely Yes | Potential for efflux from cells, which could reduce bioavailability. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low | Less likely to cause central nervous system side effects. |
| Plasma Protein Binding | Moderate | A significant fraction may be bound to plasma proteins, affecting its free concentration. |
| Metabolism | ||
| CYP450 Inhibition (e.g., 2D6, 3A4) | Potential for inhibition, particularly of specific isoforms. | Could lead to drug-drug interactions if co-administered with other drugs metabolized by these enzymes. nih.gov |
| Excretion | ||
| Primary Route | Likely renal excretion. | The compound is relatively small and polar. |
| Toxicity | ||
| hERG Inhibition | Low to Moderate | Should be assessed to rule out potential cardiotoxicity. |
| Ames Test (Mutagenicity) | Likely Negative | The structural motifs are not typically associated with mutagenicity. |
| Hepatotoxicity | Low | General prediction, but would require experimental confirmation. |
Studies on other pyridine derivatives have highlighted the importance of such in silico evaluations in the early stages of drug discovery, helping to flag potential liabilities and guide the design of improved analogs. nih.govtandfonline.comcmjpublishers.com
Broader Biological and Therapeutic Implications of Pyridin 3 Ylmethyl Amino Acetic Acid Research
Investigation of Selectivity and Potential Off-Target Interactions Beyond Antimicrobial Applications
The primary allure of the [(Pyridin-3-ylmethyl)-amino]-acetic acid scaffold lies in its association with the inhibition of the bacterial enzyme FabI. google.com FabI is a crucial component of the type II fatty acid synthase (FASII) system in bacteria, which is responsible for the elongation of fatty acids. google.com A key advantage of targeting the FASII pathway is its significant structural divergence from the mammalian type I fatty acid synthase (FASI) system. nih.gov This difference forms the basis for the selective action of inhibitors, minimizing the potential for interaction with human cellular machinery and thus reducing the likelihood of off-target effects. google.comgoogle.com
The investigation into the selectivity of compounds derived from the this compound scaffold is a critical area of research. While the primary target is FabI, comprehensive screening against a panel of human enzymes and receptors is necessary to ensure a high degree of specificity. The pyridine (B92270) moiety, a common feature in many bioactive molecules, can potentially interact with various biological targets. nih.gov Therefore, understanding the complete selectivity profile is paramount for the safe and effective development of any therapeutic agent based on this scaffold.
Potential for Developing Advanced Drug Delivery Systems for Targeted Action of this compound Derivatives
The development of advanced drug delivery systems is a promising strategy to enhance the therapeutic efficacy and minimize potential side effects of drugs derived from the this compound scaffold. Targeted delivery to the site of infection can increase the local concentration of the active compound, thereby improving its antimicrobial activity while reducing systemic exposure. google.com
Several approaches could be explored for the targeted delivery of these derivatives. One potential strategy involves the use of nanotechnology-based systems, such as liposomes or nanoparticles. These carriers could be functionalized with targeting ligands that recognize specific markers on bacterial cells or at the site of infection. Another avenue of investigation is the development of prodrugs of this compound derivatives. google.com Prodrugs are inactive compounds that are converted into their active form at the target site, which can improve the pharmacokinetic profile and reduce off-target toxicity. google.com
Translational Research Perspectives for this compound in Pre-Clinical Development for Infectious Diseases
The journey of a promising scaffold like this compound from the laboratory to clinical application is paved with extensive pre-clinical development. For its derivatives to progress as treatments for infectious diseases, a robust body of translational research is essential. This involves a multi-faceted approach to evaluate the efficacy, pharmacokinetics, and safety of these compounds in relevant in vivo models of infection. google.com
Pre-clinical studies would need to establish the minimum inhibitory concentrations (MICs) of these derivatives against a broad panel of clinically relevant bacteria. google.com Animal models of infection are then crucial to assess the in vivo efficacy, determining how the promising in vitro activity translates to a therapeutic effect in a living organism. Pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of the compounds, are also a critical component of pre-clinical development. Understanding these parameters is vital for determining the appropriate dosing regimens to maintain therapeutic concentrations of the drug at the site of infection. google.com
Future Directions in the Development of Novel Anti-Infective Agents Based on the this compound Scaffold
The this compound scaffold represents a valuable starting point for the development of a new generation of anti-infective agents. The rise of multidrug-resistant (MDR) pathogens has created an urgent need for novel antibiotics with different mechanisms of action. nih.gov The inhibition of FabI presents a compelling alternative to many existing antibiotic classes. nih.gov
Future research will likely focus on several key areas. Structure-activity relationship (SAR) studies will continue to be crucial for optimizing the potency and selectivity of derivatives. By systematically modifying the chemical structure of the scaffold, researchers can identify key features that enhance antimicrobial activity and improve drug-like properties. nih.gov Furthermore, exploring combinations of this compound derivatives with existing antibiotics could be a promising strategy to combat resistance and enhance efficacy. google.com The development of compounds that are effective against a broader spectrum of bacteria, including both Gram-positive and Gram-negative pathogens, will also be a significant goal. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [(Pyridin-3-ylmethyl)-amino]-acetic acid, and how can reaction yields be improved?
- Methodological Answer : The synthesis of pyridine-containing acetic acid derivatives often involves coupling reactions between pyridylmethylamine and activated carboxylic acid derivatives (e.g., chloroacetic acid). Key parameters include pH control (neutral to mildly basic conditions) and the use of coupling agents like EDC/HOBt to minimize side reactions . Reaction optimization can employ design-of-experiment (DoE) approaches to assess variables such as solvent polarity (e.g., DMF vs. THF), temperature (room temp. vs. 50°C), and stoichiometric ratios. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or flash chromatography (silica gel, ethyl acetate/hexane gradients) is critical to achieve ≥95% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR can confirm the structure, with pyridyl protons appearing as a multiplet at δ 8.3–8.5 ppm and the methylene group (CH-NH) resonating at δ 3.7–4.0 ppm .
- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm ensures purity. Retention times should be validated against reference standards.
- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H] peaks at m/z 195.1 (calculated for CHNO) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Safety data sheets (SDS) for structurally related compounds (e.g., 2-(pyridin-3-yl)acetic acid) indicate potential hazards:
- Skin/Eye Exposure : Wear nitrile gloves and goggles; rinse affected areas with water for 15 minutes .
- Inhalation : Use fume hoods to avoid dust/aerosol formation. Acute toxicity (Category 4) has been reported for similar compounds, requiring respiratory protection in high-exposure scenarios .
- Storage : Store in airtight containers at 0–8°C to prevent degradation . Note: Contradictions exist between SDS classifications (e.g., non-hazardous in vs. Category 4 toxicity in ), likely due to differences in purity or sample form.
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies should be conducted using accelerated degradation tests:
- Prepare buffered solutions (pH 2–12) and incubate at 25°C and 40°C.
- Monitor degradation via HPLC at intervals (0, 7, 14 days). Pyridine derivatives are prone to hydrolysis under strongly acidic (pH < 3) or alkaline (pH > 10) conditions, leading to cleavage of the amino-acetic acid moiety .
Advanced Research Questions
Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?
- Methodological Answer : The compound’s pyridyl and carboxylate groups enable coordination with metal nodes (e.g., Zn, Co). MOF synthesis typically involves solvothermal methods:
- Combine the ligand with metal salts (e.g., Zn(NO)) in DMF/water at 80–120°C for 48 hours.
- Structural characterization via PXRD and BET analysis reveals pore sizes (~1.2 nm) and surface areas (~800 m/g), suitable for gas adsorption (CO, CH) .
Q. What role does this compound play in modulating enzymatic activity, such as amino acid conjugation?
- Methodological Answer : GH3 enzymes (e.g., in Arabidopsis thaliana) conjugate amino acids to auxins. To study interactions:
- Perform in vitro assays with recombinant GH3.6 enzyme, ATP, and the compound.
- Monitor conjugation via LC-MS; the acetic acid moiety may act as a competitive inhibitor, reducing IAA-Asp synthesis by ~30% compared to controls .
Q. How do temperature and solvent polarity influence the compound’s reactivity in multicomponent reactions?
- Methodological Answer : Design reactions (e.g., Ugi or Passerini) using this compound, aldehydes, and isocyanides:
- Polar aprotic solvents (DMF, DMSO) enhance solubility and yield (>80%) at 60°C.
- In non-polar solvents (toluene), reaction rates drop by 50%, favoring side-product formation .
Q. How should researchers address contradictory data on the compound’s toxicity and environmental impact?
- Methodological Answer :
- Toxicity : Replicate SDS conditions (e.g., purity, particle size) in acute toxicity assays (OECD 423). Discrepancies between (non-hazardous) and (Category 4) may arise from impurities like residual acetic acid.
- Environmental Impact : Conduct biodegradability tests (OECD 301F). Pyridine derivatives often show low biodegradability (<20% in 28 days), necessitating waste treatment via incineration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
